![molecular formula C11H11NO4 B093066 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran CAS No. 15868-62-9](/img/structure/B93066.png)
7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
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Overview
Description
7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran is a chemical compound with the molecular formula C11H11NO4 . It has a molecular weight of 221.21 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran is 1S/C11H11NO4/c1-6-7 (2)16-11-9 (15-3)5-4-8 (10 (6)11)12 (13)14/h4-5H,1-3H3 . The InChI key is TYJRNAWRIUWZFW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran is a solid compound . It has a molecular weight of 221.21 .Scientific Research Applications
Comprehensive Analysis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran Applications
Benzofuran derivatives are a class of compounds with a wide range of applications due to their significant biological activities. The compound “7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran” is no exception, and here we will explore its potential applications across various scientific fields.
Anticancer Activity: Benzofuran compounds have been shown to exhibit potent anticancer properties. The specific substitution pattern on the benzofuran ring, such as in “7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran,” can lead to significant cell growth inhibitory effects. These effects have been observed in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to inhibit cancer cell growth makes it a promising candidate for further research and development in cancer therapy.
Antimicrobial Properties: The structural features of benzofuran derivatives, including the presence of methoxy and nitro groups, contribute to their antimicrobial efficacy. Studies suggest that certain benzofuran compounds, particularly those with halogen or hydroxyl groups at the 4-position, show good antimicrobial activity . This indicates that “7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran” could be explored for its potential use as an antimicrobial agent.
Synthesis of Complex Benzofuran Derivatives: The unique structure of “7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran” allows for its use in the synthesis of more complex benzofuran derivatives. Innovative methods, such as free radical cyclization cascades, have been developed to construct complex benzofuran rings, which are valuable in the synthesis of biologically active compounds and natural medicines .
Antioxidative Effects: Benzofuran derivatives are known for their antioxidative properties. The specific arrangement of substituents on the benzofuran ring can enhance these effects, which are beneficial in combating oxidative stress-related diseases. The antioxidative potential of “7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran” could be harnessed in the development of treatments for conditions caused by oxidative damage.
Anti-Hepatitis C Virus Activity: Recent discoveries have highlighted the anti-hepatitis C virus (HCV) activity of certain benzofuran compounds. Given the structural similarities, “7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran” may also possess this activity, making it a potential therapeutic drug candidate for hepatitis C disease .
Antiviral Applications: Beyond hepatitis C, benzofuran derivatives have shown broad antiviral activities. The methoxy and nitro groups present in “7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran” could contribute to its efficacy against a range of viral infections, warranting further investigation into its antiviral applications.
Natural Product Synthesis: The benzofuran ring is a common structural unit in many significant natural products. “7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran” can serve as a starting material or intermediate in the total synthesis of natural products containing benzofuran rings. This application is crucial for the discovery and development of new drugs based on natural product scaffolds .
Development of Targeted Therapies: The structural diversity of benzofuran derivatives allows for the design of targeted therapies with minimal side effects. “7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran” could be utilized in the development of novel compounds with specific therapeutic targets, offering a personalized approach to treatment .
Safety and Hazards
The safety information for 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Future Directions
Benzofuran and its derivatives, including 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, have attracted considerable attention in the fields of drug invention and development . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this area is expected to focus on the discovery of new drugs and the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
properties
IUPAC Name |
7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-7(2)16-11-9(15-3)5-4-8(10(6)11)12(13)14/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRNAWRIUWZFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C=CC(=C12)[N+](=O)[O-])OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363253 |
Source
|
Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |
CAS RN |
15868-62-9 |
Source
|
Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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